Nav1.8-IN-7

Pharmacokinetics Oral Bioavailability In Vivo Characterization

Nav1.8-IN-7 (Example 116) is a selective Nav1.8 inhibitor suited for oral administration studies. It achieves >50% Nav1.8 inhibition at 100 nM and exhibits minimal off-target activity (≤3.7% inhibition across Nav1.1–1.7 at 1 µM). Characterized rat PK (Cmax 2566 ng/mL, t1/2 8.7 h) supports exposure-response analysis. A defined hERG margin (IC50 15.6 µM) enables cardiovascular safety assessment in preclinical pain models.

Molecular Formula C22H18ClF4N3O5
Molecular Weight 515.8 g/mol
Cat. No. B15137174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNav1.8-IN-7
Molecular FormulaC22H18ClF4N3O5
Molecular Weight515.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=NN=C3)OCC(CO)O)Cl)C(F)(F)F
InChIInChI=1S/C22H18ClF4N3O5/c1-11-4-12(24)2-3-18(11)35-19-7-16(22(25,26)27)17(23)6-15(19)21(33)29-13-5-20(30-28-8-13)34-10-14(32)9-31/h2-8,14,31-32H,9-10H2,1H3,(H,29,30,33)/t14-/m1/s1
InChIKeyXMCMWJNJMLEBLY-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nav1.8-IN-7: A Selective Nav1.8 Inhibitor with Defined Pharmacokinetic Profile for Pain Research


Nav1.8-IN-7 (Example 116) is a small-molecule, selective inhibitor of the voltage-gated sodium channel Nav1.8 (SCN10A), a peripherally expressed target critical for nociceptive signaling [1]. This compound is a benzamide derivative with the chemical structure 5-chloro-N-[6-[(2R)-2,3-dihydroxypropoxy]-4-pyridazinyl]-2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamide (CAS 2761181-58-0, molecular formula C22H18ClF4N3O5, molecular weight 515.84) . It demonstrates >50% inhibition of Nav1.8 at 100 nM and exhibits oral bioavailability with characterized rat pharmacokinetics .

Why Nav1.8-IN-7 Cannot Be Interchanged with Other Nav1.8 Inhibitors Without Experimental Justification


The Nav1.8 inhibitor landscape is heterogeneous, with compounds varying dramatically in potency (spanning over 10,000-fold differences in IC50), isoform selectivity profiles, pharmacokinetic (PK) behavior, and hERG liability profiles [1]. Even within the same benzamide chemical series disclosed in CN114031518A, compounds exhibit divergent properties—for instance, Nav1.8-IN-9 (Example 16) achieves an IC50 of 0.084 nM while Nav1.8-IN-7 (Example 116) is characterized by a different inhibition threshold (>50% at 100 nM) and a distinct PK signature [2]. Furthermore, compounds such as A-803467, PF-04531083, and VX-548 each possess unique selectivity windows, state-dependent binding mechanisms, and clinical development outcomes that preclude direct functional substitution in research settings [3]. Procurement decisions based solely on target annotation without attention to these quantitative differentiators risk experimental irreproducibility and misallocation of research resources.

Nav1.8-IN-7 Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decision-Making


Oral Pharmacokinetic Profile in Rat: Differentiated from A-803467 and PF-04531083

Nav1.8-IN-7 demonstrates a defined oral pharmacokinetic profile in male Sprague-Dawley rats with a half-life (t1/2) of 8.7 hours, Cmax of 2566 ng/mL, and AUC0-24 of 42454 ng/mL∗h following a single 100 mg/kg oral dose . In contrast, the classic Nav1.8 inhibitor A-803467 requires intraperitoneal (i.p.) administration at 20-100 mg/kg to achieve in vivo efficacy and lacks reported oral PK parameters in primary literature, while PF-04531083 exhibits oral bioavailability (rat F = 59%) but with a substantially weaker in vitro potency (hNav1.8 IC50 = 0.7 μM) [1].

Pharmacokinetics Oral Bioavailability In Vivo Characterization

Nav1.8 Isoform Selectivity Panel: Cross-Reactivity Quantified Against Nav1.1-Nav1.7

At a concentration of 1 μM (a concentration exceeding the 100 nM functional threshold by 10-fold), Nav1.8-IN-7 exhibits minimal inhibition of related sodium channel isoforms: Nav1.1 (1.2%), Nav1.3 (3.7%), Nav1.4 (<1%), Nav1.5 (<1%), Nav1.6 (2.6%), and Nav1.7 (<1%) . For comparison, A-803467 demonstrates >100-fold selectivity with IC50 values ≥1 μM against Nav1.2, Nav1.3, Nav1.5, and Nav1.7, while VX-548 achieves >31,000-fold selectivity [1][2].

Isoform Selectivity Off-Target Screening Sodium Channel Panel

hERG Liability Assessment: Quantitative Differentiation from PF-04531083

Nav1.8-IN-7 inhibits the hERG potassium channel with an IC50 of 15.6 μM [1]. This provides a defined safety margin when considered alongside its Nav1.8 functional inhibition threshold (>50% at 100 nM). In contrast, PF-04531083—an orally bioavailable Nav1.8 blocker—advanced to Phase II clinical trials for postoperative dental pain but was terminated due to lack of efficacy; no equivalent hERG IC50 is publicly available for direct comparison in its primary characterization .

hERG Cardiac Safety Potassium Channel

Chemical Series Differentiation: Nav1.8-IN-7 vs. Nav1.8-IN-9 Within the Same Patent Family

Nav1.8-IN-7 (Example 116) and Nav1.8-IN-9 (Example 16) originate from the same benzylamine/benzyl alcohol derivative patent (CN114031518A) yet exhibit markedly different potency profiles [1]. Nav1.8-IN-9 demonstrates an IC50 of 0.084 nM against Nav1.8 and in vivo efficacy in rat postoperative pain models at 30 mg/kg oral dose, whereas Nav1.8-IN-7 is characterized by a >50% inhibition threshold at 100 nM rather than a full IC50 determination [2]. This intra-series divergence underscores that compounds within the same chemical scaffold cannot be assumed functionally interchangeable for research purposes.

Structure-Activity Relationship Benzamide Series Patent CN114031518A

Potency Contextualization: Nav1.8-IN-7 Position Among Benchmark Inhibitors

Nav1.8-IN-7 exhibits >50% inhibition of Nav1.8 at 100 nM, positioning it as a moderately potent tool compound . For reference, benchmark Nav1.8 inhibitors span a wide potency range: VX-548 (suzetrigine) achieves an IC50 of 0.27-0.7 nM; A-803467 demonstrates an IC50 of 8 nM for human Nav1.8; PF-04531083 has an IC50 of 0.7 μM (700 nM) [1][2]. This places Nav1.8-IN-7 in an intermediate potency tier, distinct from both ultra-potent clinical candidates and weaker micromolar tool compounds.

Potency Benchmarking Nav1.8 Inhibitor Landscape IC50 Comparison

In Vivo Characterization Status: PK Defined, Efficacy Data Pending

Nav1.8-IN-7 has defined rat oral pharmacokinetic parameters (Cmax 2566 ng/mL, t1/2 8.7 h) but lacks published in vivo efficacy data in peer-reviewed literature . In contrast, Nav1.8-IN-9 from the same patent family has demonstrated oral in vivo efficacy in a rat postoperative pain model (mechanical hypersensitivity reduction at 1, 2, and 4 hours post-30 mg/kg dose) [1]. A-803467 has extensive in vivo characterization including efficacy in spinal nerve ligation and CFA-induced inflammatory pain models, while VX-548 has completed Phase III clinical trials with FDA approval [2][3].

In Vivo Pharmacology Efficacy Translational Gap

Nav1.8-IN-7 Research Applications: Scenarios Based on Quantified Differentiation Evidence


Oral Pharmacokinetic Studies Requiring Nav1.8 Target Engagement Assessment

Nav1.8-IN-7 is suited for studies requiring oral administration with characterized systemic exposure parameters (rat: Cmax 2566 ng/mL, t1/2 8.7 h, AUC0-24 42454 ng/mL∗h at 100 mg/kg) . This contrasts with A-803467, which lacks reported oral PK and is typically administered i.p., making Nav1.8-IN-7 a preferable option for researchers investigating oral dosing paradigms in preclinical pain models where PK characterization is essential for exposure-response interpretation.

In Vitro Selectivity Profiling Across Sodium Channel Isoforms

Nav1.8-IN-7's quantified selectivity profile (≤3.7% inhibition across Nav1.1, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.7 at 1 μM) makes it suitable for experiments requiring Nav1.8 target engagement with minimal interference from other sodium channel subtypes, particularly Nav1.5 (cardiac) and Nav1.7 (pain-sensing) . Researchers using Nav1.8-IN-7 can reference this defined selectivity window when interpreting compound effects in native tissue or neuronal preparations expressing multiple Nav isoforms.

Structure-Activity Relationship Studies Within the Benzamide Nav1.8 Inhibitor Series

As Example 116 in patent CN114031518A, Nav1.8-IN-7 serves as a reference compound for comparative SAR analysis against other series members including Nav1.8-IN-9 (Example 16, IC50 = 0.084 nM) [1]. The significant potency differential (>1000-fold) between these structurally related compounds provides a defined framework for exploring structural determinants of Nav1.8 inhibitory potency within the benzamide scaffold.

hERG Safety Margin Assessment in Preclinical Cardiac Liability Screening

With a defined hERG IC50 of 15.6 μM, Nav1.8-IN-7 enables researchers to incorporate cardiac ion channel liability assessment into experimental designs . The ~156-fold separation between Nav1.8 functional inhibition threshold (100 nM) and hERG inhibition provides a quantified safety margin that can be referenced in studies evaluating the therapeutic window of Nav1.8 inhibition in pain models where cardiovascular safety is a consideration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nav1.8-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.